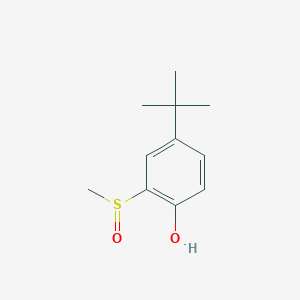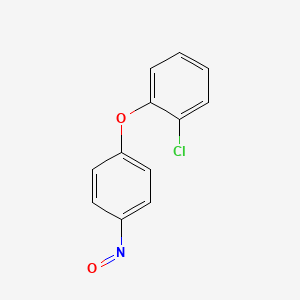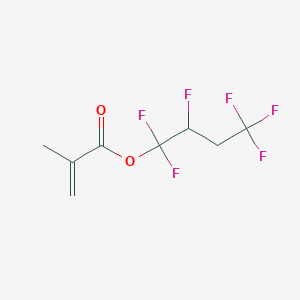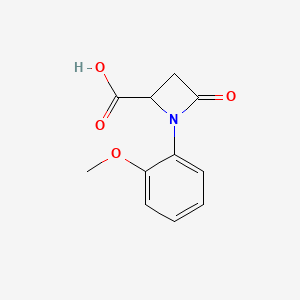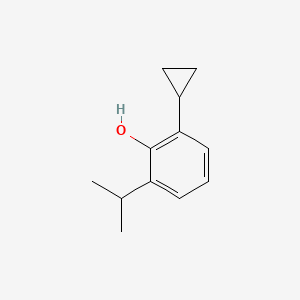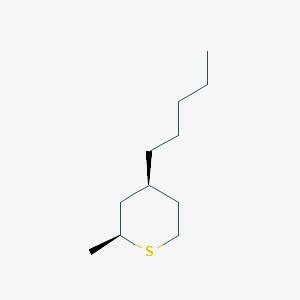
(2S,4S)-2-Methyl-4-pentylthiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-Methyl-4-pentylthiane is a chiral sulfur-containing organic compound. It is characterized by its unique thiane ring structure, which is a six-membered ring containing one sulfur atom. The compound’s stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Methyl-4-pentylthiane typically involves the formation of the thiane ring followed by the introduction of the methyl and pentyl groups at the appropriate positions. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, chiral separation techniques, such as preparative chromatography, may be used to isolate the desired enantiomer from a racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-Methyl-4-pentylthiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: The thiane ring is regenerated.
Substitution: Various substituted thiane derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,4S)-2-Methyl-4-pentylthiane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4S)-2-Methyl-4-pentylthiane involves its interaction with molecular targets through its sulfur atom and chiral centers. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another sulfur-containing compound with a different ring structure.
(2S,4S)-1,4-Anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with a similar stereochemistry but different functional groups.
Uniqueness
(2S,4S)-2-Methyl-4-pentylthiane is unique due to its specific thiane ring structure and the presence of both methyl and pentyl groups. This combination of features gives it distinct chemical and biological properties compared to other sulfur-containing compounds.
Propriétés
Numéro CAS |
76097-68-2 |
|---|---|
Formule moléculaire |
C11H22S |
Poids moléculaire |
186.36 g/mol |
Nom IUPAC |
(2S,4S)-2-methyl-4-pentylthiane |
InChI |
InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
SSYNZOSWHXSEOL-QWRGUYRKSA-N |
SMILES isomérique |
CCCCC[C@H]1CCS[C@H](C1)C |
SMILES canonique |
CCCCCC1CCSC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



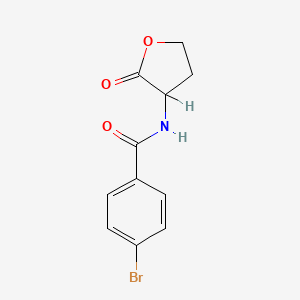
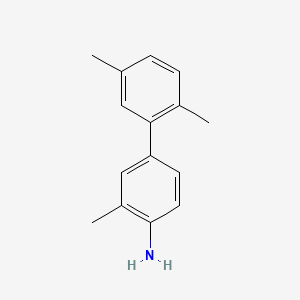
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)

silane](/img/structure/B14449210.png)
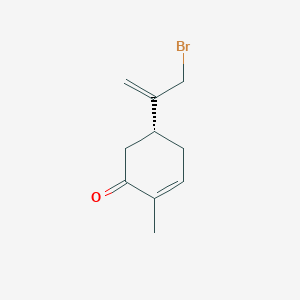
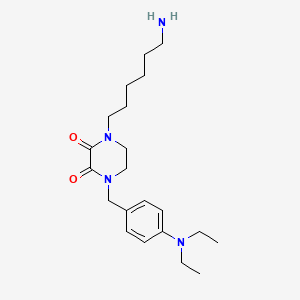
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
